2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide
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Overview
Description
2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide is a chemical compound with the molecular formula C16H17FNO4S. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an ethoxy group, a fluorine atom, and a benzenesulfonamido group attached to a phenyl ring, which is further connected to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethoxy-3-fluorobenzenesulfonyl chloride and 4-aminophenylacetamide.
Reaction: The 4-ethoxy-3-fluorobenzenesulfonyl chloride is reacted with 4-aminophenylacetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylacetamide derivatives.
Scientific Research Applications
2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine atom and the sulfonamido group can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]-N-methylacetamide
- 2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide
Uniqueness
2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group, fluorine atom, and sulfonamido group makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[4-[(4-ethoxy-3-fluorophenyl)sulfonylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S/c1-2-23-15-8-7-13(10-14(15)17)24(21,22)19-12-5-3-11(4-6-12)9-16(18)20/h3-8,10,19H,2,9H2,1H3,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAXMSGYLMAGDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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